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Compound Name: C12-iE-DAP

Cat. No.: B15611023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used NOD1 agonists, C12-iE-
DAP and Tri-DAP. The information presented is curated to assist researchers in selecting the

appropriate agonist for their experimental needs, with a focus on performance, mechanism of

action, and practical application.

Introduction to NOD1 Agonists
Nucleotide-binding oligomerization domain 1 (NOD1) is an intracellular pattern recognition

receptor crucial for the innate immune system's recognition of bacterial peptidoglycan.

Specifically, NOD1 recognizes the γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) motif

present in the cell walls of most Gram-negative and certain Gram-positive bacteria. Activation

of NOD1 triggers a signaling cascade that culminates in the activation of NF-κB and the

production of pro-inflammatory cytokines. C12-iE-DAP and Tri-DAP are synthetic agonists that

mimic the natural ligand of NOD1, thereby initiating this inflammatory response.

Chemical Structure and Potency
The potency of NOD1 agonists is a critical factor in experimental design. While both C12-iE-
DAP and Tri-DAP are effective NOD1 activators, their chemical structures lead to significant

differences in their potency.
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C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a lipophilic derivative of iE-

DAP. The addition of a C12 fatty acid chain (lauroyl group) enhances its ability to permeate cell

membranes, leading to a substantial increase in potency. It is reported to be 100 to 1000 times

more potent than iE-DAP in stimulating NOD1.

Tri-DAP (L-Ala-γ-D-Glu-mDAP) is a tripeptide that also contains the core iE-DAP structure with

an additional L-alanine residue. This modification results in a moderate increase in potency

compared to the basic iE-DAP dipeptide. Tri-DAP is approximately three times more potent

than iE-DAP in activating NF-κB.[1]

This significant difference in potency suggests that C12-iE-DAP is a considerably more potent

NOD1 agonist than Tri-DAP.

Performance Data: A Comparative Overview
Direct quantitative comparisons of C12-iE-DAP and Tri-DAP in the same experimental system

are limited in publicly available literature. However, a study utilizing A549-Dual™ cells, which

report on NF-κB activation, demonstrated that both C12-iE-DAP and Tri-DAP are significant

inducers of the NF-κB signaling pathway.[2][3] While this study confirms the activity of both

agonists, it does not provide a quantitative measure of their relative potency (e.g., EC50

values).

The following table summarizes the key characteristics of C12-iE-DAP and Tri-DAP based on

available information.
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Feature C12-iE-DAP Tri-DAP Reference

Synonyms

Lauroyl-γ-D-glutamyl-

meso-diaminopimelic

acid

L-alanyl-γ-D-glutamyl-

meso-diaminopimelic

acid

[1]

Molecular Formula C₂₄H₄₃N₃O₈ C₁₅H₂₆N₄O₈ [1]

Molecular Weight 501.6 g/mol 390.4 g/mol [1]

Structure
iE-DAP with a C12

fatty acid chain

iE-DAP with an L-

alanine residue
[1]

Relative Potency
100-1000x more

potent than iE-DAP

~3x more potent than

iE-DAP
[1]

Solubility DMSO, Methanol Water [1]

Typical Working Conc. 10 ng/mL - 1 µg/mL 100 ng/mL - 10 µg/mL [1]

Mechanism of Action: The NOD1 Signaling Pathway
Upon entering the cytoplasm, both C12-iE-DAP and Tri-DAP are recognized by the leucine-rich

repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1,

leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also

known as RICK). The interaction between NOD1 and RIPK2 is mediated by their respective

caspase activation and recruitment domains (CARD).

The recruitment of RIPK2 initiates a downstream signaling cascade that results in the activation

of the IKK complex (IκB kinase). The IKK complex then phosphorylates the inhibitory protein

IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation

of IκBα releases the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of

activated B cells), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to

specific DNA sequences in the promoter regions of target genes, leading to the transcription of

pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8.
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Caption: Simplified NOD1 signaling pathway upon agonist binding.
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Experimental Protocols
NOD1 Activation Assay using HEK-Blue™ hNOD1 Cells
This protocol describes the measurement of NOD1 activation by C12-iE-DAP or Tri-DAP using

HEK-Blue™ hNOD1 cells, which are engineered to express a secreted embryonic alkaline

phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

HEK-Blue™ hNOD1 cells (InvivoGen)

DMEM, high glucose, with 4 mM L-glutamine, 1 mM sodium pyruvate (or equivalent)

Heat-inactivated fetal bovine serum (FBS)

Normocin™ (InvivoGen) or other antibiotic/antimycotic solution

HEK-Blue™ Selection (InvivoGen) or appropriate selection antibiotics

C12-iE-DAP (InvivoGen)

Tri-DAP (InvivoGen)

QUANTI-Blue™ Solution (InvivoGen)

Phosphate-buffered saline (PBS)

96-well flat-bottom cell culture plates

Spectrophotometer capable of reading at 620-655 nm

Procedure:

Cell Culture: Culture HEK-Blue™ hNOD1 cells in DMEM supplemented with 10% heat-

inactivated FBS, 100 µg/ml Normocin™, and HEK-Blue™ Selection according to the

manufacturer's instructions. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: The day before the experiment, wash cells with PBS and resuspend in fresh,

pre-warmed growth medium. Seed the cells in a 96-well plate at a density of approximately 5

x 10⁴ cells per well in 180 µL of medium.

Agonist Preparation: Prepare serial dilutions of C12-iE-DAP and Tri-DAP in fresh cell culture

medium. Recommended starting concentrations are 10 µg/mL for Tri-DAP and 1 µg/mL for

C12-iE-DAP.

Cell Stimulation: Add 20 µL of the agonist dilutions to the appropriate wells. Include a

negative control (medium only) and a positive control (e.g., a known potent NOD1 agonist).

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

SEAP Detection:

Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions and warm

to 37°C.[4][5]

Add 180 µL of QUANTI-Blue™ Solution to each well of a new 96-well plate.

Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells

of the plate containing QUANTI-Blue™ Solution.

Incubate at 37°C for 1-3 hours.

Data Acquisition: Measure the optical density (OD) at 620-655 nm using a microplate reader.

The intensity of the blue color is proportional to the SEAP activity and, consequently, to the

level of NF-κB activation.
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NOD1 Activation Assay Workflow
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Caption: General workflow for a NOD1 activation assay.
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Conclusion
Both C12-iE-DAP and Tri-DAP are valuable tools for studying NOD1-mediated immune

responses. The choice between these two agonists will largely depend on the specific

requirements of the experiment.

C12-iE-DAP is the agonist of choice when high potency is desired. Its lipophilic nature allows

for efficient cell entry and robust activation of the NOD1 pathway at low concentrations. This

can be particularly advantageous in cell-based assays where high levels of stimulation are

needed or in in vivo studies where lower doses may be more effective and less likely to

cause off-target effects.

Tri-DAP serves as a reliable and more water-soluble alternative. While less potent than C12-
iE-DAP, it still provides a significant and specific activation of NOD1. Its solubility in aqueous

solutions may be an advantage in certain experimental setups.

For researchers aiming to elicit a strong NOD1-dependent response with minimal agonist

concentration, C12-iE-DAP is the superior option. For studies where a more moderate

activation is sufficient or where aqueous solubility is a primary concern, Tri-DAP remains a

suitable and effective choice. It is always recommended to perform dose-response experiments

to determine the optimal concentration of either agonist for a specific cell type and

experimental condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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